molecular formula C22H23NO5 B2497220 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid CAS No. 2137450-01-0

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid

Cat. No.: B2497220
CAS No.: 2137450-01-0
M. Wt: 381.428
InChI Key: MNGJVCMDPQPHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid is a complex organic compound with the molecular formula C22H23NO5. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a piperidine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and protection properties in synthetic applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-14-10-11-23(20(12-14)21(24)25)22(26)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGJVCMDPQPHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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